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Compound of Interest

Compound Name:
(3,4,5-trimethyl-1H-pyrazol-1-

yl)acetyl chloride

CAS No.: 1171855-00-7

Cat. No.: B3087214 Get Quote

Executive Summary
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is a specialized electrophilic building block

used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical

reagent for introducing the 3,4,5-trimethylpyrazole moiety—a pharmacophore known for its

lipophilicity and steric bulk—into molecular scaffolds.

This compound belongs to the class of N-substituted pyrazole acyl chlorides. Its primary utility

lies in its high reactivity toward nucleophiles (amines, alcohols, thiols), enabling the rapid

generation of amide, ester, and thioester libraries. These derivatives are frequently screened

for anti-inflammatory (COX-2 inhibition), antimicrobial, and kinase-inhibitory activities.
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Property Description

Chemical Name
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl

chloride

Functional Group Acyl Chloride (Acid Chloride)

Core Scaffold 1H-Pyrazole (fully methylated on carbons)

Precursor CAS
66053-93-8 (Corresponding Acid: 2-(3,4,5-

Trimethyl-1H-pyrazol-1-yl)acetic acid)

Molecular Formula C₈H₁₁ClN₂O

Reactivity Profile
Highly electrophilic; moisture-sensitive;

lachrymator.

Solubility
Soluble in DCM, THF, Chloroform, Ethyl

Acetate. Decomposes in water/alcohols.

Structural Significance
The 3,4,5-trimethyl substitution pattern is not merely decorative; it serves specific medicinal

chemistry functions:

Metabolic Stability: Methylation at the C4 position blocks a common site of oxidative

metabolism (cytochrome P450 oxidation), potentially extending the half-life of the final drug

candidate.

Steric Tuning: The three methyl groups create a bulky, hydrophobic region that can fill

specific pockets in enzyme active sites (e.g., hydrophobic channels in COX-2 or kinase ATP-

binding pockets).

Synthesis & Preparation
The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride is a multi-step process

starting from commercially available 3-methyl-2,4-pentanedione (methyl acetylacetone).

Synthetic Pathway (Graphviz Diagram)
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SOCl2 or (COCl)2
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Caption: Step-wise synthesis from methyl acetylacetone to the target acid chloride.

Detailed Protocol: Acid to Acid Chloride Conversion
Note: This protocol assumes the starting material is the carboxylic acid derivative.

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a reflux condenser. Maintain an inert atmosphere (Nitrogen or Argon).

Reagents:

1.0 eq (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.

3.0 eq Thionyl Chloride (

) OR 1.2 eq Oxalyl Chloride [

] with catalytic DMF.

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional, can be run neat in

).

Procedure:

Suspend the acid in anhydrous DCM.
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Add oxalyl chloride dropwise at 0°C.

Add 1-2 drops of anhydrous DMF (catalyst). Gas evolution (HCl, CO, CO2) will be

observed.

Allow to warm to room temperature and stir for 2–4 hours.

Work-up:

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove

solvent and excess chlorinating agent.

Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace

or HCl.

The resulting residue is the crude acid chloride, typically used immediately without further

purification due to hydrolytic instability.

Core Applications in Drug Discovery
The acid chloride is primarily used to generate libraries of amides via Nucleophilic Acyl

Substitution.

Synthesis of Pyrazolyl-Amides (Kinase/Enzyme
Inhibitors)
Amides containing the pyrazole moiety are privileged structures in medicinal chemistry.[1]

Target Interaction: The carbonyl oxygen acts as a hydrogen bond acceptor, while the

pyrazole ring provides hydrophobic interactions.

Reaction:

Synthesis of Hydrazides (Antimicrobial Agents)
Reacting the acid chloride with substituted hydrazines yields hydrazides, which are precursors

to Schiff bases (hydrazones).
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Utility: These derivatives often exhibit anti-tubercular and antifungal activity (e.g., against M.

tuberculosis).

Experimental Workflow: General Amidation
Step Action Rationale (Expertise)

1 Dissolution
Dissolve the amine (1.0 eq) in

anhydrous DCM or THF.

2 Base Addition
Add Triethylamine (TEA) or

DIPEA (1.5–2.0 eq).

3 Addition

Add (3,4,5-trimethyl-1H-

pyrazol-1-yl)acetyl chloride

(1.1 eq) dropwise at 0°C.

4 Quench
After 2h, quench with sat.

.

5 Isolation

Extract with EtOAc, wash with

brine, dry over

.

Mechanistic Insight
The reaction follows a standard Addition-Elimination mechanism.

Acid Chloride
(Electrophile)

Tetrahedral
Intermediate

Nucleophilic Attack

Amine
(Nucleophile)

Amide
(Stable)Elimination of Cl-

Cl- Leaving Group
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Caption: Nucleophilic acyl substitution mechanism converting the acid chloride to an amide.

Handling & Safety
Corrosivity: Acid chlorides react violently with moisture to produce Hydrogen Chloride (HCl)

gas and the parent acid.

PPE: Always wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work

inside a fume hood.

Storage: Store under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably at

4°C.

Neutralization: Quench excess reagent with aqueous sodium bicarbonate or sodium

hydroxide slowly to neutralize acid generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl
Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3087214#what-is-3-4-5-trimethyl-1h-pyrazol-1-yl-
acetyl-chloride-used-for]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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